Triphenylarsine oxide

Catalog No.
S1503696
CAS No.
1153-05-5
M.F
C18H15AsO
M. Wt
322.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylarsine oxide

CAS Number

1153-05-5

Product Name

Triphenylarsine oxide

IUPAC Name

diphenylarsorylbenzene

Molecular Formula

C18H15AsO

Molecular Weight

322.2 g/mol

InChI

InChI=1S/C18H15AsO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

CLVJBRYGLQNRDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3

Triphenylarsine oxide is an organoarsenic compound with the chemical formula C18H15AsO\text{C}_{18}\text{H}_{15}\text{AsO}. It consists of three phenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom. This compound is characterized by its crystalline structure and is known for its toxic properties, including irritant effects and potential carcinogenicity upon exposure through ingestion, inhalation, or skin absorption . The compound is often used in various

Catalyst in Organic Synthesis:

Triphenylarsine oxide acts as a Lewis acid catalyst in numerous organic reactions. Its ability to accept electron pairs from reactants facilitates various transformations, including:

  • Aldol condensations: Triphenylarsine oxide promotes the formation of carbon-carbon bonds between aldehydes and ketones .
  • Epoxidation reactions: It catalyzes the conversion of alkenes to epoxides using peroxyacids as oxidants .
  • Rearrangements: Triphenylarsine oxide can also facilitate rearrangements of specific functional groups within organic molecules .

Reagent in Organometallic Synthesis:

Triphenylarsine oxide serves as a precursor and ligand in the preparation of various organometallic compounds. Its ability to bind to metal centers through the arsenic atom enables the formation of complexes with unique properties. For example, triphenylarsine oxide is used in:

  • Synthesis of transition metal complexes: These complexes can serve as catalysts in various organic transformations, owing to their specific reactivity and selectivity .
  • Stabilization of reactive organometallic species: The Lewis acidic nature of triphenylarsine oxide helps stabilize highly reactive organometallic intermediates, preventing their decomposition .

Ligand in Coordination Chemistry:

Beyond organometallic synthesis, triphenylarsine oxide functions as a chelating ligand in coordination chemistry. Its ability to form bidentate complexes with metal ions allows for the study of their structure, reactivity, and potential applications. For instance, triphenylarsine oxide is used in:

  • Investigation of metal ion binding: Studies with triphenylarsine oxide aid in understanding the selectivity and binding modes of metal ions towards different ligands .
  • Design of functional materials: Coordination complexes with triphenylarsine oxide as a ligand can exhibit interesting properties relevant to catalysis, sensing, and magnetism .

Other Research Applications:

  • Polymer synthesis: Triphenylarsine oxide can act as a catalyst or initiator in the polymerization of specific monomers .
  • Polymer stabilization: It can also function as a stabilizer for certain polymers, preventing their degradation due to heat, light, or oxidation .
  • Flame retardant: The presence of arsenic and aromatic groups in its structure imparts some flame retardant properties to triphenylarsine oxide, although its use in this application is limited .

  • Fluorination: When treated with aqueous hydrogen fluoride, triphenylarsine oxide can be converted into triphenylarsine difluoride. This reaction typically occurs in the absence of glassware, indicating the sensitivity of the compound to certain conditions .
  • Adduct Formation: The compound can react with hydrogen peroxide to form a crystalline adduct, specifically Ph3AsOH2O2\text{Ph}_3\text{AsO}\cdot \text{H}_2\text{O}_2. This reaction highlights the ability of triphenylarsine oxide to form complexes with oxidizing agents .
  • Retro-Arbuzov Reaction: Triphenylarsine oxide can undergo retro-Arbuzov reactions when treated with halogen-containing reagents, leading to the formation of various products .

Triphenylarsine oxide exhibits notable biological activity, particularly as a toxic agent. It has been studied for its potential effects on cellular processes and has shown limited evidence of carcinogenicity. Its toxicity profile includes irritant properties that can affect skin and respiratory systems upon exposure . Furthermore, research into its interactions with biological molecules suggests potential applications in understanding mechanisms of arsenic toxicity.

Several methods exist for synthesizing triphenylarsine oxide:

  • Oxidation of Triphenylarsine: The most common method involves the oxidation of triphenylarsine using oxidizing agents such as hydrogen peroxide or other suitable reagents.
  • Reaction with Isocyanates: Triphenylarsine oxide can also be synthesized through its reaction with isocyanates, leading to the formation of triphenylarsinimines, which can further react with carbonyl compounds .
  • Complex Formation: The synthesis may also involve complexation reactions with transition metals, where triphenylarsine oxide acts as a ligand .

Triphenylarsine oxide finds applications in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in reactions involving carbonyl compounds and imines.
  • Biological Research: Due to its biological activity and toxicity, it is used in studies related to arsenic's effects on living organisms.
  • Coordination Chemistry: The compound functions as a ligand in coordination chemistry, forming complexes with transition metals.

Research into the interactions of triphenylarsine oxide has revealed its capacity to form complexes with various metal ions. These interactions are significant for understanding both its chemical behavior and potential biological implications. Studies have shown that these complexes can exhibit different reactivity patterns compared to the free ligand, influencing their stability and reactivity in biological systems .

Several compounds share structural or functional similarities with triphenylarsine oxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Triphenylphosphine oxideOrganophosphorusLess toxic than triphenylarsine oxide; used in catalysis
Dimethylarsinic acidOrganosiliconMore soluble in water; used in environmental studies
Diphenylarsinic acidOrganoarsenicSimilar toxicity profile; used in organic synthesis

Uniqueness of Triphenylarsine Oxide: Unlike many similar compounds, triphenylarsine oxide's unique combination of three phenyl groups attached to arsenic allows for distinctive reactivity patterns and biological interactions that are not observed in other organoarsenic or organophosphorus compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1153-05-5

Wikipedia

Triphenylarsine oxide

General Manufacturing Information

Arsine oxide, triphenyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types